molecular formula C11H12ClNO2 B8391127 N-(4-chloro-3-formylbenzyl)propionamide

N-(4-chloro-3-formylbenzyl)propionamide

Cat. No.: B8391127
M. Wt: 225.67 g/mol
InChI Key: AUCUDBCYQKIAJQ-UHFFFAOYSA-N
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Description

N-(4-chloro-3-formylbenzyl)propionamide is an organic compound characterized by the presence of a chloro-substituted benzyl group attached to a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-formylbenzyl)propionamide typically involves the reaction of 4-chloro-3-formyl-benzyl chloride with propionamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-formylbenzyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-(4-Chloro-3-carboxy-benzyl)-propionamide.

    Reduction: N-(4-Chloro-3-hydroxymethyl-benzyl)-propionamide.

    Substitution: N-(4-Substituted-3-formyl-benzyl)-propionamide.

Scientific Research Applications

N-(4-chloro-3-formylbenzyl)propionamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-formylbenzyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The chloro group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-3-formyl-benzyl)-acetamide
  • N-(4-Chloro-3-formyl-benzyl)-methyl-carbamic acid tert-butyl ester
  • N-(4-Chloro-3-formyl-benzyl)-cyclopropylmethyl-carbamic acid tert-butyl ester

Uniqueness

N-(4-chloro-3-formylbenzyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

N-[(4-chloro-3-formylphenyl)methyl]propanamide

InChI

InChI=1S/C11H12ClNO2/c1-2-11(15)13-6-8-3-4-10(12)9(5-8)7-14/h3-5,7H,2,6H2,1H3,(H,13,15)

InChI Key

AUCUDBCYQKIAJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=CC(=C(C=C1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

MnO2 (5.61 g, 65.7 mmol) was added to a sol. of N-(4-chloro-3-hydroxymethyl-benzyl)-propionamide (2.99 g, 13.1 mmol) in CH3CN (255 mL) at rt. The mixture was stirred for 3 h at rt, and MnO2 (2.24 g, 26.2 mmol) was added again. The mixture was stirred for 1 h at rt, and the mixture was filtered through celite. The filtrate was evaporated under reduced pressure, and the residue was dried under high vacuum to yield the crude title compound (2.74 g, 93%) that was used further without purification. LC-MS: tR=0.76 min; ES+: 267.27.
Quantity
2.99 g
Type
reactant
Reaction Step One
Name
Quantity
255 mL
Type
solvent
Reaction Step One
Name
Quantity
5.61 g
Type
catalyst
Reaction Step One
Name
Quantity
2.24 g
Type
catalyst
Reaction Step Two

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